molecular formula C22H23ClN4O3 B11435290 N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide

Cat. No.: B11435290
M. Wt: 426.9 g/mol
InChI Key: VJSPZTKPZGXSDA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a chloro-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Chloro-Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to introduce the chloro and methoxy groups onto the phenyl ring.

    Final Coupling: The final step involves coupling the quinoxaline derivative with the chloro-methoxyphenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(morpholin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the combination of the quinoxaline core with the piperidine ring and the chloro-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide

InChI

InChI=1S/C22H23ClN4O3/c1-30-19-10-9-15(23)13-17(19)24-20(28)14-27-18-8-4-3-7-16(18)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28)

InChI Key

VJSPZTKPZGXSDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4

Origin of Product

United States

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